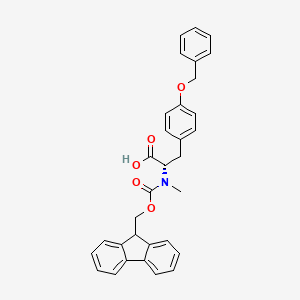

Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine

Description

BenchChem offers high-quality Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRIYHZWFNFNDD-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-N-methyl-Tyr(Bzl)-OH CAS number 428868-52-4

Technical Whitepaper: Optimizing Peptide Synthesis with Fmoc-N-methyl-Tyr(Bzl)-OH

CAS Number: 428868-52-4 Molecular Formula: C₃₂H₂₉NO₅ Molecular Weight: 507.58 g/mol [1]

Executive Summary

Fmoc-N-methyl-Tyr(Bzl)-OH is a specialized amino acid building block used in Solid Phase Peptide Synthesis (SPPS) for the development of peptidomimetics with enhanced metabolic stability. The incorporation of the N-methyl group improves membrane permeability and proteolytic resistance, while the Benzyl (Bzl) protection on the tyrosine phenolic hydroxyl group offers a unique orthogonal protection profile distinct from the standard tert-butyl (tBu) strategy.

Critical Application Note: Unlike Fmoc-Tyr(tBu)-OH, the Bzl protecting group in this derivative is stable to Trifluoroacetic Acid (TFA) . Consequently, this reagent is primarily used when the O-benzyl moiety is intended to remain in the final peptide sequence (e.g., for hydrophobicity studies) or when orthogonal deprotection (via HF or hydrogenation) is required post-cleavage.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

| Property | Specification |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥ 98.0% |

| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM |

| Chirality | L-isomer (unless specified otherwise) |

| Protecting Groups | N-α: Fmoc (Base labile) Side Chain: Benzyl ether (Acid stable to TFA) |

| Storage | +2°C to +8°C, desiccated |

Strategic Application: The "Dual-Protection" Logic

The selection of CAS 428868-52-4 over standard tyrosine derivatives is driven by two specific synthetic needs:

-

N-Methylation for Bioavailability: The N-methyl group eliminates the hydrogen bond donor capability of the amide backbone. This reduces solvation energy, allowing the peptide to pass through cell membranes more easily, and sterically hinders proteases from cleaving the peptide bond.

-

Benzyl Ether Orthogonality:

-

Standard Fmoc/tBu: Side chains are cleaved simultaneously with the resin linker using 95% TFA.

-

Fmoc/Bzl Strategy: The Bzl group survives 95% TFA. This allows the researcher to synthesize a peptide, cleave it from the resin, and purify it while retaining the hydrophobic O-benzyl group. This is often used in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pocket of a receptor.

-

Protocol: Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating N-methylated amino acids presents a "Steric Bottleneck." While coupling this residue is moderately challenging, coupling the next amino acid onto the secondary amine of the N-methyl group is significantly more difficult.

Phase A: Coupling Fmoc-N-Me-Tyr(Bzl)-OH to the Resin

-

Challenge: Moderate steric hindrance.

-

Reagents: HATU or COMU are preferred over HBTU/TBTU.[2]

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

Step-by-Step Protocol:

-

Activation: Dissolve 3.0 eq of Fmoc-N-Me-Tyr(Bzl)-OH and 2.9 eq of HATU in minimal DMF (0.2 M concentration).

-

Base Addition: Add 6.0 eq of DIPEA immediately prior to addition to the resin.

-

Coupling: Add to the resin-bound free amine. Agitate for 60–90 minutes at room temperature.

-

Monitoring: Standard Kaiser test may be inconclusive due to the N-methyl nature; use Chloranil test or micro-cleavage LC-MS for validation.

Phase B: Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF with 0.1 M HOBt (HOBt helps suppress aspartimide formation and racemization).

-

Procedure: Treat resin for 5 min, drain, then treat for 10 min.[3] Wash extensively with DMF.[4]

Phase C: Coupling ONTO the N-Methylated Terminus (The Critical Step)

-

Challenge: The N-methyl group creates a secondary amine that is sterically crowded and less nucleophilic. Standard protocols often fail, leading to deletion sequences.

-

Solution: Use high-efficiency coupling cocktails and elevated temperature (if compatible with resin/sequence).

High-Efficiency Protocol:

-

Reagents: Use HATU or PyAOP (Phosphonium salt) with HOAt as an additive.

-

Stoichiometry: 5.0 eq Amino Acid, 5.0 eq HATU, 10 eq DIPEA.

-

Double Coupling: Perform the coupling twice.

-

First Pass: 2 hours at RT.[5]

-

Second Pass: 2 hours at RT or 1 hour at 50°C (Microwave).

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences from propagating.

Visualization: The Steric Bottleneck Workflow

The following diagram illustrates the specific challenges and decision points when working with this derivative.

Caption: Workflow highlighting the critical "coupling onto" step and the retention of the Bzl group post-cleavage.

Cleavage & Post-Processing

Standard Cocktail (Reagent K equivalent):

-

Composition: TFA / Thioanisole / Water / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5)[3][6]

-

Duration: 2–3 hours.

-

Outcome: The peptide is cleaved from the resin.[3][4][6][7][8] Acid-labile groups (tBu, Boc, Trt) are removed. The O-Benzyl group on Tyr remains intact.

If Free Tyrosine is Required: If the Bzl group must be removed to yield free Tyrosine, one of the following "Hard Acid" or catalytic methods is required after the initial TFA cleavage and purification:

-

HF Cleavage: Anhydrous Hydrogen Fluoride (High toxicity risk, requires specialized apparatus).

-

TFMSA: Trifluoromethanesulfonic acid cocktail.

-

Catalytic Hydrogenation: H₂ over Pd/C (Performed in solution on the purified peptide).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling (Phase A) | Steric hindrance of the N-methyl group. | Switch to COMU or PyAOP; increase temperature to 50°C. |

| Deletion of Next Residue (Phase C) | Failure to couple onto the secondary amine. | Mandatory Double Coupling. Use HOAt additive. Check for aggregation. |

| Racemization | Over-activation or excessive base. | Use Collidine instead of DIPEA. Limit pre-activation time to < 2 mins. |

| Bzl Group Not Removed | Misunderstanding of chemistry. | The Bzl group is TFA-stable. Use Fmoc-N-Me-Tyr(tBu)-OH if free Tyr is desired. |

References

-

Santa Cruz Biotechnology. Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine (CAS 428868-52-4) Product Data.

-

BenchChem. A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.

-

Merck Millipore (Novabiochem). Fmoc Solid Phase Peptide Synthesis: Cleavage Protocols.

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

ChemPep. Fmoc Solid Phase Peptide Synthesis: Stability and Cleavage.

Sources

- 1. FMOC-N-ME-TYR(BZL)-OH | 428868-52-4 [m.chemicalbook.com]

- 2. bachem.com [bachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. chempep.com [chempep.com]

- 8. cem.de [cem.de]

Synthesis of Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine

Technical Guide: Synthesis of Fmoc-N -methyl-O-benzyl-L-tyrosine

Part 1: Executive Summary & Strategic Rationale

Target Molecule: Fmoc-N

The Synthetic Challenge

The synthesis of N-methylated amino acids protected with the base-labile Fmoc group presents a unique orthogonality challenge. Unlike Boc-chemistry, where strong bases (NaH) and methyl iodide can be used directly (Ben-Ishai method), Fmoc groups are instantly cleaved under basic alkylation conditions. Furthermore, direct methylation of the nitrogen atom increases steric hindrance and propensity for racemization at the

Selected Methodology: The Oxazolidinone Reductive Opening

To ensure optical purity (>99% ee) and chemical yield , this guide details the Oxazolidinone Reductive Ring-Opening Strategy (modified Freidinger/Reddy method). This route is superior to direct alkylation for Fmoc-derivatives because it locks the conformation in a temporary ring structure, preventing racemization, and uses acidic conditions compatible with the Fmoc group.

Route Overview:

-

Condensation: Fmoc-Tyr(Bzl)-OH

Fmoc-Oxazolidinone (via Paraformaldehyde/Acid). -

Reduction: Fmoc-Oxazolidinone

Fmoc-N-Me-Tyr(Bzl)-OH (via Triethylsilane/TFA).

Part 2: Strategic Pathway Visualization

The following diagram outlines the chemical logic and decision-making process for selecting this specific route over alternatives like the Fukuyama-Mitsunobu reaction.

Caption: Comparative analysis of synthetic routes. Route C is selected for its compatibility with Fmoc chemistry and preservation of chiral integrity.

Part 3: Detailed Experimental Protocol

Phase 1: Formation of the 5-Oxazolidinone Intermediate

This step cyclizes the amino acid using paraformaldehyde to form a "masked" N-methyl species. The reaction requires water removal (Dean-Stark) to drive the equilibrium.

Reagents & Materials:

-

Substrate: Fmoc-O-benzyl-L-tyrosine (Fmoc-Tyr(Bzl)-OH) [1.0 eq]

-

Aldehyde Source: Paraformaldehyde (PFA) [3.0 - 5.0 eq]

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) [0.1 eq]

-

Solvent: Toluene (Anhydrous)

-

Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Protocol:

-

Setup: Suspend Fmoc-Tyr(Bzl)-OH (10 mmol, ~4.9 g) and paraformaldehyde (30 mmol, ~0.9 g) in anhydrous toluene (100 mL).

-

Catalysis: Add p-TsOH (1 mmol, ~190 mg).

-

Reflux: Heat the mixture to reflux (110°C). As the reaction proceeds, the suspension will clarify as the oxazolidinone forms.

-

Water Removal: Maintain reflux for 1–2 hours, monitoring the collection of water in the Dean-Stark trap.

-

Monitoring: Check by TLC (SiO₂, 1:1 EtOAc/Hexane). The product (Oxazolidinone) is typically less polar than the starting material.

-

Workup:

-

Result: The crude product is usually a stable oil or foam. It can be used directly or crystallized from Ether/Hexane.

Phase 2: Reductive Ring Opening

The oxazolidinone ring is opened selectively at the O-C bond using a hydride source (Triethylsilane) activated by Trifluoroacetic acid (TFA). This yields the N-methyl group while regenerating the carboxylic acid.

Reagents:

-

Substrate: Crude Fmoc-Oxazolidinone (from Phase 1)

-

Reductant: Triethylsilane (Et₃SiH) [3.0 eq]

-

Acid/Solvent: Trifluoroacetic Acid (TFA) / Chloroform (CHCl₃) [1:1 v/v]

Protocol:

-

Dissolution: Dissolve the crude oxazolidinone in CHCl₃ (5 mL/mmol).

-

Addition: Add Triethylsilane (3.0 eq).

-

Reaction: Add TFA (equal volume to CHCl₃) slowly. Stir at room temperature for 4–12 hours.

-

Quenching: Concentrate the mixture in vacuo to remove TFA and excess silane. Co-evaporate with Toluene (3x) to remove trace TFA.

-

Purification (Critical):

-

Dissolve residue in EtOAc.[2]

-

Extract into saturated NaHCO₃ (aq). The product is an acid, so it goes into the aqueous phase; non-acidic impurities stay in organic.

-

Wash the aqueous phase with Ether (2x).

-

Acidify the aqueous phase carefully with 1M HCl to pH 2. The product will precipitate or oil out.[2]

-

Extract the product back into EtOAc (3x).[2]

-

-

Final Polish: Recrystallize from EtOAc/Petroleum Ether or purify via Flash Column Chromatography (MeOH/DCM gradient) if high purity is required for GMP applications.

Part 4: Reaction Mechanism & Workflow

The following diagram illustrates the molecular transformation and the reductive cleavage mechanism.

Caption: Step-wise transformation from amino acid to N-methyl derivative via the oxazolidinone intermediate.

Part 5: Quality Control & Characterization

To validate the synthesis, the following parameters must be met.

| Parameter | Specification | Method | Expected Observation |

| Purity | > 98.0% | HPLC (C18) | Single peak, no residual Fmoc-Tyr(Bzl)-OH. |

| Identity | Conform | ¹H-NMR (DMSO-d6) | N-Me singlet at ~2.7–2.9 ppm (rotamers). Fmoc protons present. Benzyl protons present.[2][6][7] |

| Chiral Purity | < 0.5% D-isomer | Chiral HPLC | Absence of enantiomeric peak. |

| Mass | M+H or M+Na | LC-MS (ESI) | Molecular ion corresponding to calc. mass + 14 Da (Methyl). |

Note on Rotamers: N-methyl amino acids often display complex NMR spectra due to cis/trans isomerization of the tertiary amide bond (Fmoc-N-Me). Do not mistake split peaks for impurities; variable temperature NMR (at 50°C or higher) often coalesces these peaks.

References

-

Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77–81. Link

-

Reddy, G. V., Rao, G. V., & Iyengar, D. S. (2000). A new and efficient synthesis of N-methyl amino acids.[8] Tetrahedron Letters, 41(6), 949-951. Link

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[8][9] The Journal of Organic Chemistry, 70(13), 5183–5189. Link

-

Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids.[5][8][9][10][11] Chemical Reviews, 104(11), 5823–5846. Link

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. EP0376218B1 - Racemization free attachment of amino acids to solid phase - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acs.figshare.com [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Efficient Coupling of Fmoc-N-methyl-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis

Abstract

The incorporation of N-methylated amino acids, such as Fmoc-N-methyl-Tyr(Bzl)-OH, into peptide sequences is a pivotal strategy in medicinal chemistry for enhancing proteolytic stability, improving cell permeability, and modulating peptide conformation. However, the inherent steric hindrance imposed by the N-methyl group, compounded by the bulky benzyl-protected tyrosine side chain, presents a significant challenge during solid-phase peptide synthesis (SPPS). This often leads to incomplete coupling reactions and the undesired formation of deletion sequences. The selection of an appropriate coupling reagent and optimized protocols are therefore paramount for the successful synthesis of N-methylated peptides. These application notes provide a comprehensive overview of recommended coupling reagents for Fmoc-N-methyl-Tyr(Bzl)-OH, detailed experimental protocols, and a comparative analysis of their performance to guide researchers, scientists, and drug development professionals.

The Challenge of Coupling N-methylated Amino Acids

The primary obstacle in the acylation of N-methylated amino acids is steric hindrance. The methyl group on the nitrogen atom, in conjunction with the amino acid's side chain and the growing peptide chain on the solid support, physically obstructs the approach of the activated carboxylic acid to the secondary amine.[1] This steric congestion leads to significantly slower reaction rates and often incomplete amide bond formation. Consequently, standard coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are frequently inefficient for these "difficult couplings".[2]

Failed or incomplete coupling reactions manifest as:

-

Low product yield: The most apparent indicator of a failed reaction.[1]

-

Presence of unreacted starting materials: Analysis of the crude peptide often reveals significant amounts of the truncated peptide sequence.

-

Formation of deletion sequences: Mass spectrometry analysis will show a peptide species missing the intended N-methylated residue.[3]

To overcome these challenges, more potent activating agents and optimized reaction conditions are necessary to drive the coupling reaction to completion.

Recommended Coupling Reagents and Strategies

For sterically hindered N-methylated amino acids like Fmoc-N-methyl-Tyr(Bzl)-OH, the use of high-efficiency coupling reagents is crucial. The most effective reagents generally fall into two categories: phosphonium salts and aminium/uronium salts .[1][4][5] These reagents rapidly convert the carboxylic acid to a highly reactive activated species, facilitating acylation of the sterically encumbered N-methyl amine.

Phosphonium Salt Reagents

Phosphonium-based reagents are highly effective for sterically demanding couplings and are known for their ability to suppress racemization.[1][5]

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Often considered a gold standard for coupling N-methylated amino acids due to its high reactivity.[1][5][6]

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used and effective reagent for difficult couplings.[5][7]

Aminium/Uronium Salt Reagents

This class of reagents is also highly effective and includes some of the most commonly used coupling agents in modern SPPS.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to its high reactivity and ability to suppress racemization.[1][3][5][6] It is important to note that excess HATU can lead to guanidinylation of the N-terminal amine as a side reaction.[5]

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A highly efficient and cost-effective alternative to HATU.[5]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU. It offers a safer alternative as its byproducts are not explosive, unlike those derived from HOBt or HOAt.[4][5][6]

Comparative Overview of Recommended Coupling Reagents

| Reagent Class | Reagent | Relative Reactivity | Key Advantages | Potential Disadvantages |

| Phosphonium | PyAOP | Very High | Highly effective for N-methyl amino acids, low racemization.[1][5] | Higher cost.[1] |

| PyBOP | High | Effective for difficult couplings.[5][7] | Byproduct can be carcinogenic. | |

| Aminium/Uronium | HATU | Very High | High reactivity, good for hindered couplings, suppresses racemization.[1][3][5] | Can cause guanidinylation of the amine if used in excess.[5] |

| HCTU | High | Highly effective, often more cost-effective than HATU.[5] | Can also cause guanidinylation. | |

| COMU | Very High | Reactivity comparable to HATU, safer byproducts.[4][5][6] |

Experimental Protocols

The following are detailed, step-by-step methodologies for the coupling of Fmoc-N-methyl-Tyr(Bzl)-OH using recommended reagents. These protocols are based on a 0.1 mmol synthesis scale.

General Preparatory Steps

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes in a suitable reaction vessel.[8]

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[8]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[9]

Protocol 1: HATU/DIPEA Coupling

This protocol is a robust and highly effective method for coupling Fmoc-N-methyl-Tyr(Bzl)-OH.

Workflow for HATU/DIPEA Coupling

Caption: Workflow for HATU/DIPEA mediated coupling.

Reagents:

-

Fmoc-N-methyl-Tyr(Bzl)-OH (3-5 equivalents)

-

HATU (2.9-4.9 equivalents)[7]

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

DMF or NMP as solvent

Procedure:

-

In a separate vial, dissolve Fmoc-N-methyl-Tyr(Bzl)-OH and HATU in DMF.

-

Add DIPEA to the solution.

-

Vortex the mixture for 1-2 minutes to pre-activate the amino acid.[3]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or the temperature gently increased (e.g., to 40°C), though this should be done with caution to avoid racemization.[3][10]

-

After the coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (5x).[3]

-

Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. For N-methylated residues, a false negative is expected. A subsequent coupling with a standard amino acid followed by a positive Kaiser test can indicate a failed N-methyl coupling.

Protocol 2: COMU/DIPEA Coupling

This protocol offers a safer alternative to HATU with comparable efficiency.

Mechanism of COMU Activation

Caption: Simplified activation and coupling using COMU.

Reagents:

-

Fmoc-N-methyl-Tyr(Bzl)-OH (3-5 equivalents)

-

COMU (2.9-4.9 equivalents)

-

DIPEA (6-10 equivalents)

-

DMF or NMP as solvent

Procedure:

-

Dissolve Fmoc-N-methyl-Tyr(Bzl)-OH and COMU in DMF in a separate vial.

-

Add DIPEA to the solution and vortex to mix. Pre-activation is typically very rapid.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Drain the coupling solution and wash the resin thoroughly with DMF (5x).

-

Monitor the reaction completion as described in the HATU protocol.

Optimization and Troubleshooting

-

Solvent Choice: DMF and NMP are the most common solvents for SPPS. NMP can be beneficial for improving the solubility of reagents and disrupting peptide aggregation.

-

Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine to minimize side reactions.[1] For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be considered, although this may require longer reaction times.[1]

-

Double Coupling: If a single coupling is found to be incomplete, a second coupling with a fresh solution of activated amino acid can be performed to drive the reaction to completion.[6]

-

Elevated Temperature: Microwave-assisted synthesis can significantly accelerate the coupling of sterically hindered residues by providing controlled and rapid heating.[3] If a microwave synthesizer is not available, conventional heating to 40-50°C can also be effective.[3]

-

Monitoring: The Kaiser test is not suitable for secondary amines. Alternative tests like the chloranil test can be used to detect unreacted N-terminal proline residues, which can give an indication of coupling efficiency for other secondary amines.[3] However, the most reliable method is to cleave a small amount of resin and analyze the crude product by LC-MS to check for deletion sequences.

Conclusion

The successful incorporation of Fmoc-N-methyl-Tyr(Bzl)-OH into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized protocols. The steric hindrance associated with this residue necessitates the use of high-potency phosphonium or aminium/uronium salt reagents such as PyAOP, HATU, or COMU. By employing the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can effectively overcome the challenges of coupling N-methylated amino acids, leading to the synthesis of high-quality target peptides for a range of applications in research and drug development.

References

-

Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Impellity. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

- Montalbán, G., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1772.

-

Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

-

Subirós-Funosas, R., et al. (2016). Green Chemistry - In situ Fmoc removal. Green Chemistry. Retrieved from [Link]

-

Otvös, F., et al. (1999). Coupling difficulty following replacement of Tyr with HOTic during synthesis of an analog of an EGF B-loop fragment. Journal of Peptide Research. Retrieved from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- Otvös, F., Murphy, R. F., & Lovas, S. (1999). Coupling difficulty following replacement of Tyr with HOTic during synthesis of an analog of an EGF B-loop fragment. Journal of Peptide Research, 53(3), 302–307.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of Fmoc-N-methyl-Tyr(Bzl)-OH in Automated Peptide Synthesizers

Introduction: The Role of N-Methylation in Peptide Drug Discovery

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation, the substitution of the amide proton with a methyl group, imparts significant and often desirable changes to a peptide's biological and physicochemical properties. These modifications can lead to enhanced proteolytic stability, as the N-methylated peptide bond is resistant to cleavage by many proteases, and improved cell permeability due to the increased lipophilicity and reduced hydrogen bonding capacity of the peptide backbone.[1] Furthermore, the steric bulk of the N-methyl group restricts the conformational flexibility of the peptide, which can lock it into a bioactive conformation, potentially leading to increased receptor affinity and specificity.[2]

Fmoc-N-methyl-Tyr(Bzl)-OH is a key building block for introducing a protected, N-methylated tyrosine residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The benzyl (Bzl) group provides robust protection for the phenolic hydroxyl group of tyrosine during synthesis, which can be removed during the final trifluoroacetic acid (TFA) cleavage. This application note provides a comprehensive guide for the efficient incorporation of Fmoc-N-methyl-Tyr(Bzl)-OH in automated peptide synthesizers, addressing the inherent challenges and offering detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals.

The Primary Challenge: Overcoming Steric Hindrance

The principal difficulty in utilizing Fmoc-N-methyl-Tyr(Bzl)-OH, and indeed all N-methylated amino acids, in SPPS is the significant steric hindrance presented by the N-methyl group.[2] This steric bulk, positioned directly on the nucleophilic nitrogen of the amino acid, physically obstructs the approach of the activated carboxyl group of the incoming amino acid, thereby slowing down the rate of peptide bond formation.[1] This can lead to several undesirable outcomes:

-

Incomplete Coupling: The reaction may not go to completion within standard coupling times, resulting in deletion sequences where the N-methylated residue is missing from the final peptide.[1]

-

Lower Crude Purity and Yield: The presence of deletion sequences and other side products necessitates more rigorous purification, often leading to a lower overall yield of the desired peptide.[1]

-

Chain Termination: In some cases, unreacted N-terminal amines can be capped, preventing further chain elongation.

To overcome these challenges, specialized coupling reagents and optimized protocols are essential.

Recommended Coupling Reagents and Strategic Considerations

Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficiently reactive to efficiently drive the acylation of a sterically hindered N-methylated amine. Therefore, the use of more potent activating agents is highly recommended.

| Coupling Reagent | Class | Advantages | Considerations |

| HATU | Aminium/Uronium | Highly reactive, suppresses racemization, widely regarded as one of the most effective for hindered couplings.[3] | Higher cost compared to some other reagents. |

| HCTU | Aminium/Uronium | Highly efficient, cost-effective alternative to HATU.[4] | |

| PyAOP | Phosphonium | Very effective for N-methylated amino acids.[3] | |

| COMU | Aminium/Uronium | Reactivity comparable to HATU, safer alternative to benzotriazole-based reagents.[3] | |

| PyBrOP | Phosphonium | Highly reactive, can be effective for very difficult couplings. | May lead to racemization with prolonged coupling times. |

Key Strategic Considerations:

-

Excess Reagents: A higher excess of the Fmoc-N-methyl-Tyr(Bzl)-OH and coupling reagents (typically 3-5 equivalents) is often necessary to drive the reaction to completion.[3]

-

Extended Coupling Times: Longer reaction times (1-2 hours, or even longer for particularly difficult sequences) are generally required.[1]

-

Double Coupling: If monitoring indicates incomplete coupling, a second coupling with fresh reagents is a highly effective strategy.[3]

-

Solvent Choice: While N,N-Dimethylformamide (DMF) is the standard solvent, N-Methyl-2-pyrrolidone (NMP) can sometimes improve solvation of the growing peptide chain and enhance coupling efficiency, especially in aggregation-prone sequences.[5]

-

Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions by overcoming the activation energy barrier, leading to faster and more complete incorporation of sterically hindered residues.[1]

Visualizing the Challenge and the Workflow

Figure 1: Conceptual diagrams illustrating the structure, the challenge of steric hindrance, and the recommended workflow.

Detailed Protocol for Automated Synthesis

This protocol is a recommended starting point for the incorporation of Fmoc-N-methyl-Tyr(Bzl)-OH using an automated peptide synthesizer. Optimization may be required based on the specific peptide sequence and synthesizer platform.

Materials:

-

Fmoc-N-methyl-Tyr(Bzl)-OH

-

Appropriate solid support (e.g., Rink Amide resin for C-terminal amides)

-

Peptide synthesis grade DMF or NMP

-

20% (v/v) Piperidine in DMF

-

Coupling Reagents:

-

HATU (or HCTU, PyAOP, COMU)

-

N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

-

Protocol Steps:

-

Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel of the automated synthesizer.[5]

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3-5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.[5]

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of Fmoc-N-methyl-Tyr(Bzl)-OH:

-

Reagent Preparation: Prepare a solution of:

-

Fmoc-N-methyl-Tyr(Bzl)-OH (4 equivalents relative to resin loading)

-

HATU (or equivalent coupling agent) (3.9 equivalents)

-

DIEA (8 equivalents)

-

-

Pre-activation: In a separate vessel (or as programmed in the synthesizer), combine the Fmoc-N-methyl-Tyr(Bzl)-OH and HATU in DMF. Add the DIEA and allow the mixture to pre-activate for 1-5 minutes at room temperature.[1]

-

Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for a minimum of 2 hours at room temperature. For automated synthesizers with heating capabilities, a moderate temperature increase (e.g., 35-40°C) may improve coupling efficiency, but should be used with caution to avoid side reactions.

-

-

Monitoring the Coupling Reaction:

-

After the initial coupling time, it is highly recommended to perform a qualitative test to assess the completeness of the reaction. The Bromophenol Blue test is suitable for secondary amines. A yellow color indicates a complete reaction, while a blue or green color signifies the presence of unreacted N-methyl amine, indicating incomplete coupling.[3]

-

-

Recoupling (if necessary):

-

If the monitoring test indicates incomplete coupling, drain the reaction vessel and wash the resin with DMF.

-

Repeat the coupling step (Step 3) with a fresh solution of activated Fmoc-N-methyl-Tyr(Bzl)-OH for an additional 1-2 hours.[3]

-

-

Washing:

-

Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and by-products.[1]

-

-

Continuation of Synthesis: Proceed with the standard deprotection and coupling cycles for the subsequent amino acids in the sequence.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency / Incomplete Reaction | Steric hindrance of the N-methyl group. Insufficiently reactive coupling agent. Aggregation of the peptide chain. | Use a high-reactivity coupling reagent (HATU, HCTU, COMU). Increase the equivalents of amino acid and coupling reagents (3-5 eq). Extend the coupling time (2-4 hours). Perform a double coupling. Switch solvent from DMF to NMP.[5] |

| Low Yield After Cleavage | Incomplete coupling leading to deletion sequences. Incomplete Fmoc deprotection due to steric hindrance. | Optimize coupling as described above. Increase the Fmoc deprotection time or perform an additional deprotection step.[1] |

| Presence of Deletion Sequences in Mass Spectrometry | Incomplete coupling of the N-methylated residue. | Implement the optimized coupling protocol with monitoring and recoupling if necessary. |

| Racemization | Prolonged activation times, especially with highly reactive reagents. Use of certain bases. | Keep pre-activation times to a minimum (1-5 minutes). Consider using a less hindered base like 2,4,6-collidine instead of DIEA.[6] |

| Diketopiperazine Formation | Base-catalyzed cyclization of the N-terminal dipeptide, especially if the N-methylated residue is at the C-terminus or followed by a proline or glycine. | Couple the third amino acid rapidly after deprotection of the second. Use in-situ activation methods. |

Conclusion

The successful incorporation of Fmoc-N-methyl-Tyr(Bzl)-OH into peptides using automated synthesizers is readily achievable with the appropriate selection of coupling reagents and optimized reaction conditions. By understanding the inherent challenge of steric hindrance and implementing strategies such as the use of highly reactive coupling agents, extended reaction times, and diligent monitoring, researchers can effectively synthesize N-methylated peptides of high purity and yield. These guidelines provide a robust framework for the successful application of Fmoc-N-methyl-Tyr(Bzl)-OH, empowering the development of novel peptide therapeutics with enhanced pharmacological properties.

References

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Lama, D., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1733. [Link]

-

LifeTein. (2025, September 25). Should My Peptide Be Methylated?. [Link]

-

Giraud, M., et al. (2011). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

- Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 13-25). Humana Press.

-

Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]

-

Eissler, S., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1184–1195. [Link]

-

Biotage. (2014). Automated Synthesis of a Complex Multi-branched Peptide Using Branches™. [Link]

Sources

Technical Guide: Resin Cleavage Strategies for Fmoc-Nα-methyl-O-benzyl-L-Tyrosine

This Application Note is designed for researchers synthesizing or utilizing Fmoc-Nα-methyl-O-benzyl-L-tyrosine (Fmoc-N-Me-Tyr(Bzl)-OH). This specific derivative presents a unique intersection of challenges: steric hindrance from the N-methyl group, orthogonality of the O-benzyl protection in Fmoc chemistry, and the high risk of diketopiperazine (DKP) formation.

The following guide prioritizes the recovery of the protected building block (e.g., from 2-Chlorotrityl chloride resin) and the cleavage of peptides containing this residue , ensuring the structural integrity of the sensitive N-methylated backbone.

Introduction & Strategic Context

Fmoc-Nα-methyl-O-benzyl-L-tyrosine is a specialized building block often synthesized directly on the solid phase due to the high cost and instability of N-methylated amino acids in solution.

-

N-Methylation: Enhances metabolic stability and membrane permeability of peptide therapeutics but introduces significant steric hindrance and promotes side reactions like DKP formation.

-

O-Benzyl (Bzl) Protection: In standard Fmoc SPPS, Tyrosine is typically protected with tert-butyl (tBu). The use of Bzl implies a specific strategic choice: either the user intends to retain the side-chain protection after cleavage (orthogonal protection) or is utilizing a specialized "Boc-like" final deprotection (HF/TFMSA). Crucially, the Bzl group is stable to standard TFA cleavage conditions.

The Core Challenge: DKP Formation

If this residue is located at the C-terminus (attached to the resin), removing the Fmoc group generates a secondary amine that is highly nucleophilic.[1] This amine can back-bite the resin ester linkage, forming a cyclic diketopiperazine (DKP) and detaching the dipeptide from the resin prematurely.[2]

Critical Decision Matrix: Selecting the Protocol

Choose the protocol based on your experimental goal:

| Goal | Resin Type | Reagent | Outcome |

| A. Recover Building Block | 2-Chlorotrityl (2-CTC) | 1% TFA in DCM | Fmoc-N-Me-Tyr(Bzl)-OH (Protected AA) |

| B. Cleave Peptide | Wang / Rink Amide | 95% TFA Cocktail | H-Peptide-OH (Side chain Bzl retained) |

| C. Total Deprotection | Wang / PAM | HF / TFMSA | H-Peptide-OH (Side chain Bzl removed) |

Note: Protocol A is the most common scenario for this specific derivative, as researchers often synthesize the N-methyl AA on resin to use it in a subsequent coupling.

Protocol A: Recovery of Protected Fmoc-N-Me-Tyr(Bzl)-OH

Primary Application: Synthesizing the amino acid building block on 2-CTC resin for purification and re-use in peptide assembly.

Mechanism

The 2-Chlorotrityl (2-CTC) linker is highly acid-labile. Dilute trifluoroacetic acid (1%) cleaves the ester bond between the resin and the carboxyl group without affecting the Fmoc group (base-labile) or the O-benzyl group (strong-acid labile).

Reagents

-

Cleavage Cocktail: 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[3]

-

Quenching Solution: 10% Pyridine in Methanol (MeOH).

Step-by-Step Methodology

-

Resin Preparation:

-

Wash the resin-bound Fmoc-N-Me-Tyr(Bzl) (approx. 100–500 mg) with DCM (3 × 5 mL) to remove residual DMF. DMF is basic and can neutralize the dilute TFA.[3]

-

-

Acidolysis (The "Flow" Method):

-

Place resin in a fritted syringe or synthesis column.

-

Add 5 mL of 1% TFA/DCM .

-

Agitate gently for 2 minutes .

-

Critical: Filter the filtrate immediately into a flask containing 2 mL of 10% Pyridine/MeOH .

-

Reasoning: Prolonged exposure to TFA, even dilute, can cause retritylation or minor degradation. Pyridine neutralizes the acid instantly.

-

-

Repetition:

-

Repeat the 1% TFA treatment and filtration step 5–10 times .

-

Combine all filtrates in the quenching flask.

-

-

Final Wash:

-

Wash the resin with DCM (3 × 10 mL) and combine with the filtrate.

-

-

Work-up:

-

Concentrate the combined solution under reduced pressure (rotary evaporator) to remove DCM and excess pyridine.

-

Precipitation: Add cold water or hexanes to the residue to precipitate the product. If it oils out (common for N-methyl AAs), dissolve in minimal DCM and wash with 5% citric acid/water to remove pyridinium salts, then dry over MgSO₄.

-

-

Validation:

-

Analyze via HPLC (C18) and ESI-MS. Expect mass = [M+H]⁺ of Fmoc-N-Me-Tyr(Bzl)-OH.

-

Protocol B: Cleavage of Peptides Containing N-Me-Tyr(Bzl)

Primary Application: Cleaving a full peptide from Wang or Rink resin where the O-benzyl group is intended to remain on the Tyrosine (e.g., for fragment condensation or specific biological probes).

Reagents

-

Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[3][4]

-

Note: Do not use scavengers like thioanisole unless necessary for other residues (Met, Cys), as they are not needed for Bzl and can sometimes promote partial cleavage.

-

Step-by-Step Methodology

-

Pre-Wash: Wash resin with DCM to remove DMF.[3]

-

Cleavage:

-

Add the cleavage cocktail (10 mL per 1 g resin).[6]

-

Agitate for 2–3 hours at room temperature.

-

Caution: N-methylated peptides cleave slower due to steric hindrance near the resin linker. If the N-Me-Tyr is at the C-terminus, extend time to 4 hours.

-

-

Isolation:

-

Filter resin and wash with neat TFA.[4]

-

Concentrate filtrate under Nitrogen flow.

-

Precipitate in cold Diethyl Ether.

-

-

Important Chemical Note (O-to-C Migration):

-

In high concentrations of TFA, the benzyl cation (if any is liberated) or the benzyl ether itself can undergo rearrangement to the 3-position of the Tyrosine ring (3-benzyltyrosine).

-

Mitigation: Keep the temperature strictly at 20–25°C. If migration is observed (via NMR/HPLC), use a "Low-High" cleavage strategy or switch to HBr/AcOH if total deprotection is actually desired.

-

Troubleshooting & Logical Pathways

Visualization: Cleavage Workflow & Decision Tree

Figure 1: Decision tree for selecting the appropriate cleavage condition based on resin type and experimental goal.

Common Issues

-

Diketopiperazine (DKP) Formation:

-

Symptom:[1][3][4][7][8][9][10] Low yield or loss of the C-terminal dipeptide.

-

Cause: If you remove the Fmoc group from N-Me-Tyr while it is the second residue from the resin (or the first attached to a linker like Rink), the free amine will attack the ester.

-

Solution: Use 2-CTC resin (sterically hindered trityl linker suppresses DKP). Do not remove Fmoc until the chain is elongated or the unit is cleaved.

-

-

Incomplete Cleavage:

References

-

National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. Retrieved from [Link]

-

Niederhafner, P., et al. (2016).[11] Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. Amino Acids.[2][3][5][6][7][12][13][14][15][16][17] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempep.com [chempep.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. renyi.hu [renyi.hu]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 14. acs.figshare.com [acs.figshare.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Fmoc Deprotection of N-Methylated Residues

Topic: Incomplete Fmoc deprotection of N-methylated residues Content type: Technical Support Center (Q&A + Protocols) Audience: Researchers, scientists, and drug development professionals

Status: Operational Subject: Troubleshooting incomplete deprotection, steric hindrance, and diketopiperazine (DKP) formation in N-methylated peptides.

Executive Summary & Mechanism

N-methylated amino acids are critical for improving the metabolic stability and membrane permeability of peptide therapeutics. However, the N-methyl group introduces significant steric bulk and promotes cis-peptide bond formation (cis/trans isomerization). This conformational constraint hinders the accessibility of the Fmoc group to standard deprotection reagents (e.g., 20% piperidine), leading to incomplete deprotection and subsequent deletion sequences.

Furthermore, N-methylated residues at the dipeptide stage (specifically the 2nd residue from the C-terminus) are highly prone to diketopiperazine (DKP) formation . Upon Fmoc removal, the liberated secondary amine can intramolecularly attack the C-terminal benzyl ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.

Troubleshooting Guide (Q&A)

Diagnosis & Monitoring[1][2][3][4][5][6]

Q: I suspect incomplete Fmoc removal on my N-methylated residue. The Kaiser test is negative (yellow), but the subsequent coupling failed. Why? A: The Kaiser test (ninhydrin) relies on the formation of Ruhemann’s purple, which requires a primary amine. N-methylated residues yield secondary amines upon deprotection, which do not react typically with ninhydrin (or produce a faint, non-distinct reddish color).

-

Solution: Switch to the Chloranil Test or the p-Nitrophenyl Ester Test . The Chloranil test specifically detects secondary amines, turning the beads blue/green if deprotection was successful.

Q: My LC-MS shows a mass corresponding to the loss of the first two C-terminal residues (dipeptide deletion). Is this incomplete deprotection? A: Likely not. This is a classic signature of Diketopiperazine (DKP) formation .

-

Mechanism: After deprotecting the second residue (the N-methyl amino acid), the free secondary amine undergoes an intramolecular nucleophilic attack on the resin ester linkage. This cyclizes the dipeptide and cleaves it from the solid support.

-

Risk Factors: C-terminal Proline, Glycine, or N-methylated residues; Benzyl-based linkers (Wang, Merrifield).

Optimization & Chemistry

Q: 20% Piperidine is failing to remove the Fmoc group. Should I increase the time? A: Increasing time alone often fails due to the thermodynamic stability of the aggregated/hindered state. You need a stronger base or a chaotic environment.

-

Recommendation: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[1][2] DBU is a non-nucleophilic, stronger base that drives deprotection kinetically.[3]

-

Warning: DBU can promote aspartimide formation if Asp residues are present.[4] Use with caution or add 0.1 M HOBt.

Q: How do I prevent DKP formation during the deprotection of the second residue? A: You must destabilize the transition state for cyclization or sterically block the attack.

-

Resin Choice: Switch to 2-Chlorotrityl Chloride (2-CTC) resin .[2] The bulky trityl group sterically hinders the attack on the ester linkage.

-

Reagent: Use 5% Piperazine + 2% DBU . This "flash deprotection" minimizes the time the free amine sits in a basic environment before the next coupling.

Decision Logic & Workflows

Figure 1: Troubleshooting Decision Tree

Caption: Logical flow for diagnosing failures during N-methylated residue deprotection.

Experimental Protocols

Protocol A: Enhanced Deprotection Cocktail (DBU/Piperazine)

Use this protocol for difficult N-methylated residues where 20% piperidine fails.

Reagents:

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Strong non-nucleophilic base.[3]

-

Piperazine: Efficient scavenger of dibenzofulvene (DBF).

Preparation: Prepare a solution of 2% DBU (v/v) and 5% Piperazine (w/v) in DMF. (Note: Piperazine is a solid; dissolve 5g in 100mL DMF, then add 2mL DBU).

Procedure:

-

Swell Resin: Ensure resin is swollen in DMF (30 min).

-

Short Treatment: Add DBU/Piperazine cocktail (5 mL per gram resin). Agitate for 2 minutes . Drain.

-

Why? Removes the bulk of Fmoc and neutralizes acidic species.[6]

-

-

Long Treatment: Add fresh cocktail. Agitate for 5–10 minutes . Drain.

-

Note: Do not exceed 15 minutes to avoid aspartimide formation or racemization at sensitive sites (e.g., Cys, His).

-

-

Wash: Wash extensively with DMF (5 x 2 min) to remove all traces of DBU.

-

Critical: Residual DBU will hamper the subsequent HATU/HBTU coupling activation.

-

Protocol B: Chloranil Test (For Secondary Amines)

Use this to verify deprotection of N-methylated residues.

Reagents:

-

Solution A: 2% Acetaldehyde in DMF.

-

Solution B: 2% p-Chloranil in DMF.

Procedure:

-

Take a small sample of resin beads (~1-2 mg) into a small glass tube.

-

Wash beads 3x with Ethanol to remove DMF (which can sometimes interfere with color perception).

-

Add 2 drops of Solution A and 2 drops of Solution B.

-

Let stand for 5 minutes at room temperature.

Interpretation:

-

Dark Blue/Green Beads: Positive (+) -> Secondary amine is free (Deprotection Complete).

-

Colorless/Yellowish Beads: Negative (-) -> Fmoc still present (Deprotection Incomplete).

Comparative Data: Deprotection Bases

| Reagent | Base Strength (pKa in MeCN) | Scavenging Ability | Risk Profile | Best Use Case |

| Piperidine (20%) | ~18.8 | High (Forms adduct) | Low (Precipitate formation) | Standard SPPS |

| Piperazine (5%) | ~18.5 | High | Low (Safer alternative) | Green Chemistry / Standard |

| DBU (2%) | ~24.3 | None (Non-nucleophilic) | High (Aspartimide, Racemization) | Sterically Hindered / N-Methyl |

References

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. (2022). [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development. (2022). [Link]

-

Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Organic & Biomolecular Chemistry. (2013). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

Side reactions associated with Fmoc-N-methyl-Tyr(Bzl)-OH

The following Technical Support Guide addresses the specific challenges associated with Fmoc-N-methyl-Tyr(Bzl)-OH . This building block presents a "perfect storm" of peptide synthesis challenges: steric hindrance from the

Status: Active | Severity: High | Category: Non-Standard Amino Acid[1]

Executive Summary

Fmoc-N-methyl-Tyr(Bzl)-OH is a specialized building block.[1] Unlike the standard Fmoc-Tyr(tBu)-OH, this derivative carries a Benzyl (Bzl) ether protection on the tyrosine side chain.

-

Critical Warning: The Bzl group is NOT removed by standard 95% TFA cleavage cocktails used in Fmoc chemistry. It requires strong acids (HF, TFMSA) or catalytic hydrogenolysis.

-

Primary Risks: Failed coupling (sterics), chain loss (DKP), racemization, and incomplete side-chain deprotection.[1]

Module 1: Coupling Difficulties (The "Getting it On" Phase)

Issue: The

Troubleshooting Protocol

| Parameter | Standard Protocol (Avoid) | Recommended Protocol |

| Reagent | HBTU, TBTU, HOBt | HATU, COMU, or PyAOP (with HOAt if available) |

| Base | DIPEA (Diisopropylethylamine) | TMP (2,4,6-Collidine) or NMM (N-methylmorpholine) |

| Stoichiometry | 3-5 eq | 3-5 eq (Double Coupling required) |

| Monitoring | Kaiser Test (Ninhydrin) | Chloranil Test or p-Nitrophenol Test (Ninhydrin fails on secondary amines) |

Expert Insight: The "Magic Mixture"

For particularly difficult couplings to the N-methylated amine, use a chaotropic solvent system to disrupt aggregation:

-

Solvent: DMF with 1% Triton X-100 or use "Magic Mixture" (DCM/DMF/NMP 1:1:1 with 1% Triton X-100).[1]

-

Temperature: Elevate to 50°C (Microwave) only if the activated AA is not prone to racemization (see Module 4).

Module 2: The Stability Trap (Diketopiperazine Formation)

Issue: Premature cleavage of the peptide chain.

Mechanism: After deprotecting the Fmoc group of the amino acid attached to the N-Me-Tyr (the

Visualization: DKP Mechanism

Caption: Mechanism of Diketopiperazine (DKP) formation leading to premature peptide cleavage.

Prevention Strategy[1][2]

-

Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The steric bulk of the trityl linker prevents the DKP cyclization. Avoid Wang resin for C-terminal N-Me sequences.[1]

-

Order of Operations: If using Wang resin, couple the next amino acid immediately. Do not leave the deprotected resin sitting in DMF.

Module 3: The Deprotection Dilemma (Side Chain Removal)

Issue: You are using Tyr(Bzl) in an Fmoc workflow. Diagnosis: If you cleave with 95% TFA and see a mass corresponding to [M + 90 Da], the Benzyl group is still attached. If you see [M + 106 Da] or complex mixtures, you have alkylation.[1]

The "Bzl" vs. "tBu" Decision Matrix

-

Scenario A: You want free Tyrosine.

-

Error: You are using the wrong building block.

-

Fix: Switch to Fmoc-N-Me-Tyr(tBu)-OH . The tBu group cleaves in 95% TFA.[2]

-

-

Scenario B: You MUST use Tyr(Bzl) (e.g., specific orthogonality).

Side Reaction: Friedel-Crafts Alkylation

If you attempt to force Bzl removal with high TFA/Temperature, the benzyl carbocation (

Scavenger Cocktail (If attempting TFA-based removal):

-

Note: Only effective for "halobenzyl" or labile benzyls, but critical if attempting Bzl removal.

-

Cocktail: TFA / Thioanisole / Phenol / Water / EDT (82.5 : 5 : 5 : 5 : 2.5).[3][4]

-

Mechanism:[5][6][7][8][9] Thioanisole and Phenol act as "sponges" for the benzyl cation.

Module 4: Racemization (Purity Phase)

Issue:

Troubleshooting Protocol

-

Activation: Do NOT pre-activate the amino acid for long periods. Add the coupling reagent to the resin immediately after mixing with the AA.

-

Base: Avoid DIPEA if possible. Use Collidine (TMP) or N-Methylmorpholine (NMM) . These weaker bases reduce the rate of proton abstraction from the

-carbon. -

Additives: Use Oxyma Pure or HOAt (if available) instead of HOBt. They accelerate coupling, reducing the time window for racemization.

Frequently Asked Questions (FAQ)

Q1: Can I remove the Bzl group with standard TFA/Water/TIS (95:2.5:2.5)? A: No. The Benzyl ether on Tyrosine is stable to 95% TFA at room temperature. You will isolate the protected peptide.[3] If you heat it, you risk alkylating the tyrosine ring (Friedel-Crafts). Use Fmoc-N-Me-Tyr(tBu)-OH for standard TFA cleavage.

Q2: My Kaiser test is negative (yellow), but the coupling failed. Why?

A: The Kaiser test detects primary amines.

Q3: I see a mass of [Expected Mass - 2 Amino Acids] in my LCMS. A: This is the signature of DKP formation . The dipeptide containing the N-Me-Tyr cyclized and fell off the resin. Switch to 2-Chlorotrityl Chloride (2-CTC) resin or use a bulky "Trityl-linker" on Tentagel.

Q4: Which coupling reagent is best for N-Me-Tyr? A: HATU or COMU are the gold standards.[1] PyBrOP is also excellent for coupling between two N-methylated residues (a very difficult junction).

References

-

Canadian Science Publishing. Racemization of N-methylamino acids during peptide bond formation. [Link][1]

-

AAPPTec. Guide to Coupling Reagents and Racemization Suppression. [Link]

Sources

- 1. Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 [sigmaaldrich.com]

- 2. chempep.com [chempep.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. studymind.co.uk [studymind.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

Technical Support Center: Diketopiperazine Formation with N-Methylated Amino Acids

Welcome to the technical support center for navigating the complexities of diketopiperazine (DKP) formation, with a special focus on peptides containing N-methylated amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet challenging side reaction in their work. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles to help you diagnose, control, and even leverage DKP formation in your projects.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding DKP formation, particularly in the context of N-methylated amino acids.

Q1: What is a diketopiperazine (DKP) and why is it a problem in peptide synthesis?

A1: A diketopiperazine is a cyclic dipeptide formed from the intramolecular cyclization of a dipeptide unit.[1][2] This occurs when the N-terminal amine of a dipeptide attacks the carbonyl group of the amide bond, cleaving the peptide chain and forming a stable six-membered ring.[1][3][4] This side reaction is a significant issue in peptide synthesis, especially during solid-phase peptide synthesis (SPPS), because it leads to the truncation of the desired peptide, reducing the overall yield.[1][5] The resulting DKP byproduct can also be challenging to separate from the target peptide, complicating purification efforts.[1]

Q2: How does N-methylation of an amino acid affect its propensity for DKP formation?

A2: N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone. This modification can significantly influence the rate of DKP formation. The N-methyl group can sterically hinder the necessary bond rotations for the peptide to adopt the cis conformation required for cyclization. However, N-methylation also lowers the energy barrier between cis and trans amide isomers, which can, in some contexts, facilitate the formation of the reactive conformation.[6] Furthermore, on-resin N-methylation has been shown to dramatically increase the solubility of the resulting DKP derivatives.[7] The overall effect is sequence and context-dependent.

Q3: Are there specific amino acid sequences that are more prone to DKP formation?

A3: Yes, sequence plays a critical role. Peptides with a proline residue at the second position (penultimate) from the N-terminus are highly susceptible to DKP formation.[1][5][8][9] This is due to proline's unique cyclic structure, which inherently favors the cis-amide bond conformation necessary for cyclization.[5] Glycine at the N-terminus can also increase the rate of DKP formation.[1] The presence of N-methylated amino acids, particularly at the N-terminus or the second position, adds another layer of complexity that requires careful consideration.

Q4: What are the primary reaction conditions that promote DKP formation?

A4: Several factors can promote DKP formation:

-

Base: The presence of a base, such as piperidine used for Fmoc-deprotection in SPPS, is a known catalyst for DKP formation.[1][3]

-

Temperature: Elevated temperatures can accelerate the rate of DKP formation.[5][10]

-

Solvent: The choice of solvent can influence the reaction rate. For instance, the rate of DKP formation has been observed to increase with decreasing solvent polarity.[4]

-

pH: The rate of DKP formation is significantly dependent on pH, with the unprotonated N-terminal amino group being more reactive.[11][12]

Q5: Can DKP formation ever be a desired outcome?

A5: Absolutely. Diketopiperazines are a class of compounds with diverse and interesting biological activities.[13][14] They are found in many natural products and are being explored for various therapeutic applications, including drug delivery systems.[13][15][16] Therefore, understanding and controlling DKP formation can be a powerful tool for the synthesis of these valuable molecules.[13][17][18]

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experiments involving N-methylated amino acids and potential DKP formation.

Issue 1: Low Yield of the Desired Linear Peptide

Possible Cause: Unanticipated and significant DKP formation is leading to the cleavage and loss of your target peptide. This is particularly common when an N-methylated amino acid is in the first or second position of the peptide sequence.

Troubleshooting Steps:

-

Confirm DKP Formation:

-

LC-MS Analysis of Crude Product: Analyze your crude reaction mixture by LC-MS. Look for a peak with a mass corresponding to the cyclic dipeptide of the first two amino acids.

-

Analysis of Wash Solutions: During SPPS, the DKP can be cleaved from the resin and washed away. Collect and concentrate the piperidine and subsequent wash solutions after the second amino acid coupling and analyze them by LC-MS to detect the "traceless" loss of your peptide.[5]

-

-

Mitigation Strategies:

-

Modify Deprotection Conditions:

-

Milder Base: Switch from the standard 20% piperidine in DMF to a milder deprotection cocktail, such as 2% DBU and 5% piperazine in NMP.[5][19][20] This has been shown to significantly reduce DKP formation.[20]

-

Reduced Time: Minimize the deprotection time to the shortest duration necessary for complete Fmoc removal.

-

-

Lower Reaction Temperature: Perform coupling and deprotection steps at a lower temperature (e.g., 0 °C or room temperature) to slow the rate of DKP formation.[1]

-

Change the Resin: If using a Wang or other acid-labile resin, consider switching to a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the 2-CTC linkage can physically hinder the back-biting cyclization reaction.[5][8]

-

Use Dipeptide Building Blocks: Synthesize the first two amino acids as a dipeptide unit and couple it to the resin in a single step. This bypasses the vulnerable dipeptidyl-resin intermediate that is prone to cyclization.[5][8]

-

Issue 2: A Major Impurity with the Mass of the DKP is Observed

Possible Cause: Reaction conditions are strongly favoring the cyclization reaction over the desired peptide elongation.

Troubleshooting Steps:

-

Review Your Coupling Strategy:

-

Immediate Coupling: After Fmoc deprotection and washing, proceed immediately to the next coupling step. Leaving the deprotected N-terminal amine exposed for extended periods increases the likelihood of DKP formation.[1]

-

In Situ Neutralization: In Boc-based synthesis, utilizing in situ neutralization protocols can suppress DKP formation.[8]

-

-

Consider a Simultaneous Deprotection/Coupling Approach:

-

This advanced technique involves performing the deprotection in the presence of the activated amino acid to be coupled. This "entraps" the newly deprotected N-terminal amine, favoring intermolecular coupling over intramolecular cyclization.[21]

-

Issue 3: Difficulty Synthesizing a Specific N-Methylated DKP

Possible Cause: The chosen synthetic route is not optimal for the desired N-methylated DKP, leading to low yields or side products.

Troubleshooting Steps:

-

On-Resin N-Methylation and Cyclative Release:

-

This method involves synthesizing the linear dipeptide on the resin, followed by a selective on-resin N-methylation, and then treating the resin-bound N-methylated dipeptide with a base (e.g., 20% piperidine in DMF) to induce cyclization and release from the resin.[7]

-

-

Catalytic Approaches:

-

Explore the use of catalysts to promote the cyclocondensation reaction. For example, phosphorus pentoxide has been used to achieve higher yields and shorter reaction times in DKP synthesis.[15] Diboronic acid anhydride has also been employed for the synthesis of DKPs with hydroxymethyl functional groups.[13]

-

Experimental Protocols

Protocol 1: Minimized DKP Formation during Fmoc-SPPS of a Peptide with an N-terminal N-Methylated Amino Acid

This protocol incorporates strategies to suppress DKP formation when synthesizing a linear peptide.

-

Resin Selection and Swelling:

-

Choose a 2-chlorotrityl chloride (2-CTC) resin.

-

Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with DMF (3 times).

-

-

First Amino Acid Coupling:

-

Couple the first Fmoc-protected amino acid to the resin using standard protocols (e.g., DIC/Oxyma).

-

-

Second N-Methylated Amino Acid Coupling:

-

Perform Fmoc deprotection using 2% DBU and 5% piperazine in NMP for 5-10 minutes.

-

Wash the resin thoroughly with NMP (5 times).

-

Immediately couple the Fmoc-N-methyl-amino acid using a suitable coupling reagent (e.g., HATU, HCTU). Allow for a potentially longer coupling time due to the steric hindrance of the N-methyl group.

-

-

Subsequent Elongation:

-

Continue with the peptide synthesis using the optimized deprotection conditions for each cycle.

-

-

Cleavage and Analysis:

-

Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Analyze the crude product by HPLC and LC-MS to assess the purity and identify any DKP byproduct.

-

Protocol 2: Intentional Synthesis of an N-Methylated DKP via Cyclative Release

This protocol is designed for the targeted synthesis of an N-methylated DKP.

-

Dipeptide Synthesis on Resin:

-

Synthesize the desired dipeptide on a suitable resin (e.g., Wang resin). The C-terminal amino acid is loaded first, followed by the N-terminal amino acid.

-

-

On-Resin N-Methylation (if required):

-

If the N-methylated amino acid was not incorporated during the initial coupling, perform on-resin N-methylation. A common method is the use of methyl iodide and a suitable base.

-

-

Cyclative Release:

-

Treat the resin-bound N-methylated dipeptide with 20% piperidine in DMF.[7]

-

The reaction is typically stirred at room temperature for several hours to overnight.

-

The DKP is released into the solution.

-

-

Purification:

-

Filter the resin and collect the filtrate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting N-methylated DKP using an appropriate method, such as flash chromatography or preparative HPLC.

-

Visualizations

Mechanism of Diketopiperazine Formation

Caption: General mechanism of DKP formation from an N-methylated dipeptide.

Troubleshooting Workflow for Low Peptide Yield

Caption: Decision workflow for troubleshooting low peptide yield due to DKP formation.

References

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. [Link]

-

Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). ACS Publications. [Link]

-

Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]

-

Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis. (1979). Journal of the Chemical Society, Chemical Communications, (6), 843. [Link]

-

Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis. (2013). Angewandte Chemie International Edition, 52(40), 10630–10633. [Link]

-

Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. (1987). Journal of the Chemical Society, Perkin Transactions 1, 213–217. [Link]

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega, 7(14), 11843–11849. [Link]

-

Biomimetic catalysis of diketopiperazine and dipeptide syntheses. (2013). Angewandte Chemie (International Ed. in English), 52(40), 10630–10633. [Link]

-

Helical structure in cyclic peptides: effect of N-methyl amides versus esters. (2015). Organic & Biomolecular Chemistry, 13(36), 9474–9477. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

-

Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. (2025). The Journal of Organic Chemistry. [Link]

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. [Link]

-

Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. (2016). Journal of the American Chemical Society, 138(40), 13242–13245. [Link]

- Catalysis of diketopiperazine synthesis. (2014).

-

Brunel, F. M., & Spatola, A. F. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Research, 63(3), 213–222. [Link]

-

Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. (2021). The Journal of Physical Chemistry B. [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega, 7(50), 46979–46990. [Link]

-

Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (2022). Journal of the American Society for Mass Spectrometry, 33(11), 2134–2143. [Link]

-